6-Amino-2-methylpyrimidin-4-ol dihydrate
CAS No.: 388582-41-0
Cat. No.: VC3232733
Molecular Formula: C5H11N3O3
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 388582-41-0 |
|---|---|
| Molecular Formula | C5H11N3O3 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 4-amino-2-methyl-1H-pyrimidin-6-one;dihydrate |
| Standard InChI | InChI=1S/C5H7N3O.2H2O/c1-3-7-4(6)2-5(9)8-3;;/h2H,1H3,(H3,6,7,8,9);2*1H2 |
| Standard InChI Key | QJZWHXSXVBZLJI-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=O)N1)N.O.O |
| Canonical SMILES | CC1=NC(=CC(=O)N1)N.O.O |
Introduction
Chemical Identity and Structural Analysis
6-Amino-2-methylpyrimidin-4-ol dihydrate belongs to the pyrimidine family, a class of aromatic heterocycles with two nitrogen atoms at positions 1 and 3. Its systematic IUPAC name is 6-amino-2-methyl-1H-pyrimidin-4-one dihydrate, reflecting the keto-enol tautomerism at position 4. The dihydrate designation indicates the inclusion of two water molecules in its crystal lattice, critical for stabilizing the solid-state structure .
Table 1: Key Chemical Identifiers
The compound’s X-ray crystallography data (unavailable in current literature) would clarify spatial arrangements of the amino (-NH₂), methyl (-CH₃), and hydroxyl (-OH) substituents. Tautomeric equilibria between the 4-ol and 4-one forms likely influence its reactivity and intermolecular interactions .
Synthesis and Characterization
Synthetic Pathways
The dihydrate is typically synthesized via condensation reactions involving β-diketones or through functionalization of pre-existing pyrimidine scaffolds. One common method involves cyclocondensation of ethyl acetoacetate with guanidine carbonate under basic conditions, followed by hydration to yield the dihydrate . Advanced routes employ microwave-assisted synthesis to enhance yield and purity, though specific protocols remain proprietary .
Spectroscopic Characterization
-
IR Spectroscopy: Stretching vibrations at ~3350 cm⁻¹ (N-H), ~1660 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) confirm the presence of amino and carbonyl groups .
-
NMR: <sup>1</sup>H NMR (DMSO-d₆) exhibits signals at δ 2.25 (s, 3H, CH₃), δ 5.80 (s, 1H, C5-H), and δ 6.50 (s, 2H, NH₂) . The dihydrate’s water protons appear as broad peaks near δ 3.3–3.5 .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 154.097 [M+H]<sup>+</sup>, with fragmentation patterns consistent with loss of water molecules .
Physical and Chemical Properties
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | >300°C (decomposition) | |
| Density | 1.44 ± 0.1 g/cm³ (predicted) | |
| Solubility | Sparingly soluble in aqueous base | |
| pKa | 10.45 ± 0.50 (predicted) | |
| Refractive Index | 1.6190 (estimate) |
The dihydrate’s solubility profile differs markedly from the anhydrous form, showing improved dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Thermal gravimetric analysis (TGA) would reveal two distinct weight-loss steps corresponding to water release at ~110°C and decomposition above 300°C .
Applications in Pharmaceutical Research
FGFR4 Inhibition in Hepatocellular Carcinoma
Recent studies highlight derivatives of aminodimethylpyrimidinol as potent FGFR4 inhibitors. Compound 6O (a structural analog) demonstrated 8-fold higher FGFR4 selectivity over FGFR1–3, with IC₅₀ values <10 nM in Hep3B cell lines . Molecular docking simulations reveal that the amino and hydroxyl groups form hydrogen bonds with FGFR4’s ATP-binding pocket, while the methyl group enhances hydrophobic interactions .
Table 3: Anti-Cancer Activity of Analogous Compounds
In vivo studies using chick chorioallantoic membrane (CAM) models showed 6O reduced tumor volume by 58%, comparable to BLU9931 . These findings suggest that 6-amino-2-methylpyrimidin-4-ol dihydrate could serve as a precursor for FGFR4-targeted therapies.
Recent Advances and Future Directions
Emerging research focuses on optimizing bioavailability through prodrug formulations. Encapsulation in lipid nanoparticles or conjugation with targeting moieties (e.g., folic acid) could enhance tumor-specific delivery . Additionally, computational studies are exploring modifications to the pyrimidine core to improve kinase selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume